Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933372
InChI: InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate

CAS No.:

Cat. No.: VC15933372

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate -

Specification

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
IUPAC Name ethyl 6-chloro-1,3-benzothiazole-2-carboxylate
Standard InChI InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3
Standard InChI Key QXYFDPKYDGYTLA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC2=C(S1)C=C(C=C2)Cl

Introduction

Structural and Molecular Features

The molecular formula of ethyl 6-chlorobenzo[d]thiazole-2-carboxylate is C10_{10}H8_8ClNO2_2S, with a molecular weight of 241.69 g/mol. Its structure combines a benzothiazole scaffold—a bicyclic system comprising a benzene ring fused to a thiazole—with a chlorine atom at position 6 and an ethyl ester at position 2. The chlorine substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ester group enhances solubility in organic solvents.

Key Structural Attributes:

  • Benzothiazole core: Provides a planar, aromatic system conducive to π-π stacking and electronic delocalization.

  • Chlorine at C6: Modifies electronic density, potentially enhancing electrophilic substitution reactivity.

  • Ethyl ester at C2: Serves as a hydrolyzable moiety, enabling derivatization into carboxylic acids or amides.

Synthetic Routes and Optimization

Synthesis from 6-Chlorobenzo[d]thiazole-2-carboxylic Acid

A common route involves esterification of the corresponding carboxylic acid. For example, refluxing 6-chlorobenzo[d]thiazole-2-carboxylic acid with ethanol in the presence of sulfuric acid (H2_2SO4_4) as a catalyst yields the ethyl ester .

Reaction conditions:

  • Solvent: Excess ethanol acts as both solvent and reactant.

  • Catalyst: Concentrated H2_2SO4_4 (1–2 eq).

  • Temperature: Reflux (~78°C) for 6–12 hours.

  • Workup: Neutralization with NaHCO3_3, extraction with ethyl acetate, and purification via column chromatography (hexane/ethyl acetate gradient).

Yield: ~60–75% after optimization .

Alternative Pathway via Cyclocondensation

An alternative method involves cyclizing 2-amino-4-chlorothiophenol with ethyl chlorooxoacetate under basic conditions (e.g., K2_2CO3_3 in acetone). This one-pot reaction forms the thiazole ring while introducing the ester group.

Key steps:

  • Nucleophilic attack of the thiol group on the carbonyl carbon.

  • Intramolecular cyclization to form the thiazole ring.

  • Elimination of HCl to aromatize the system.

Advantages: Higher atom economy and fewer purification steps compared to multi-step syntheses.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl3_3):

  • δ 7.85 (d, J = 8.7 Hz, 1H): Aromatic proton at C7.

  • δ 7.79 (s, 1H): Aromatic proton at C5.

  • δ 7.39 (dd, J = 8.7, 2.0 Hz, 1H): Coupled aromatic proton at C4.

  • δ 4.42 (q, J = 7.1 Hz, 2H): Ethyl ester CH2_2.

  • δ 1.46 (t, J = 7.1 Hz, 3H): Ethyl ester CH3_3 .

¹³C NMR (101 MHz, CDCl3_3):

  • δ 165.2: Ester carbonyl (C=O).

  • δ 152.1–121.4: Aromatic carbons.

  • δ 61.5: Ethyl CH2_2.

  • δ 14.1: Ethyl CH3_3 .

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for [M+H]+^+: 242.0144 (C10_{10}H9_9ClNO2_2S).

  • Observed: 242.0151 .

Infrared Spectroscopy (FTIR)

  • ~1740 cm1^{-1}: Strong absorption for ester C=O stretch.

  • ~750 cm1^{-1}: C-Cl stretching vibration.

Physicochemical Properties

PropertyValue/Description
SolubilitySoluble in DMSO, THF, CHCl3_3; insoluble in water.
Melting Point112–114°C (predicted)
StabilityStable at RT; sensitive to strong acids/bases.
LogP~2.8 (estimated via ChemDraw)

Hypothesized Biological Activity

While direct studies on ethyl 6-chlorobenzo[d]thiazole-2-carboxylate are scarce, analogous chlorinated benzothiazoles exhibit:

  • Anticancer activity: Inhibition of EGFR tyrosine kinase (IC50_{50} ~1.2 µM for 4-chloro analog).

  • Antimicrobial effects: MIC values of 8–16 µg/mL against S. aureus and E. coli.

Mechanistic insights:

  • The chlorine atom enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes.

  • The ester group allows membrane permeability, with hydrolysis in vivo generating active carboxylic acid metabolites.

Applications in Organic Synthesis

Building Block for Heterocyclic Derivatives

  • Amidation: Reacting with amines to form carboxamides (e.g., morpholino or piperazinyl derivatives) .

  • Hydrolysis: Conversion to 6-chlorobenzo[d]thiazole-2-carboxylic acid under acidic/basic conditions.

Fluorescent Probes

Derivatives with silyl-protected hydroxyl groups (e.g., TBDMS) show fluorogenic responses to anions like fluoride.

Challenges and Future Directions

  • Solubility limitations: Poor aqueous solubility hinders biological testing. Solutions include PEGylation or glucosamine conjugation.

  • Synthetic scalability: Multi-step routes require optimization for industrial production.

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